![molecular formula C10H7F3N2O B040209 3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine CAS No. 119162-55-9](/img/structure/B40209.png)
3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine” is a chemical compound with the CAS Number: 119162-55-9 . It has a molecular weight of 228.17 . The IUPAC name for this compound is 3-[2-(trifluoromethyl)phenyl]-5-isoxazolylamine .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been extensively studied . Among these derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7F3N2O/c11-10(12,13)7-4-2-1-3-6(7)8-5-9(14)16-15-8/h1-5H,14H2 . This code provides a unique identifier for the compound and can be used to generate a 3D structure .
Chemical Reactions Analysis
The chemical reactions involving trifluoromethylpyridines have been explored in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of these derivatives .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It is stored at a temperature of 4 degrees Celsius .
Applications De Recherche Scientifique
Antibacterial Applications
The compound has been used in the synthesis of pyrazole derivatives, which have shown potent growth inhibitory effects on drug-resistant bacteria . These derivatives have been found to be effective against planktonic Gram-positive bacteria, with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL . Some of these compounds have also shown potency against methicillin-resistant S. aureus (MRSA) persisters .
Drug Development
The trifluoromethyl group, which is present in “3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine”, is a common feature in many FDA-approved drugs . This group contributes to the pharmacological activities of these drugs. For example, fluoxetine, a selective serotonin reuptake inhibitor used as an antidepressant drug, contains a trifluoromethyl group .
Electrochemical Applications
The compound has been used in the deposition of thiophene derivatives by means of in situ electrochemical oxidation on the electrode surface . This process is considered a promising alternative for molecularly imprinted polymers .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target proteins, thereby altering their function.
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, including signal transduction, enzyme catalysis, and gene expression . The downstream effects of these changes can include altered cell behavior, changes in metabolic activity, and modulation of immune responses.
Pharmacokinetics
The trifluoromethyl group in the compound may enhance its metabolic stability and lipophilicity, potentially improving its bioavailability .
Result of Action
Based on its structural similarity to other compounds, it may modulate the activity of its target proteins, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s efficacy can be influenced by the physiological and pathological state of the organism in which it is administered.
Propriétés
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)7-4-2-1-3-6(7)8-5-9(14)16-15-8/h1-5H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKUQQJFMRSXPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392609 |
Source


|
| Record name | 3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine | |
CAS RN |
119162-55-9 |
Source


|
| Record name | 3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B40127.png)
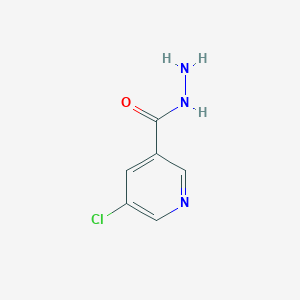
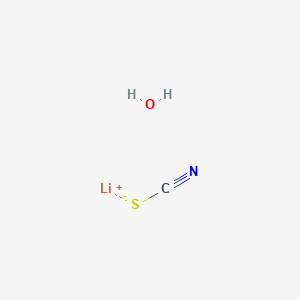
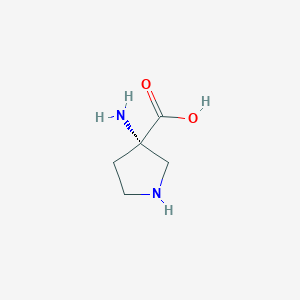
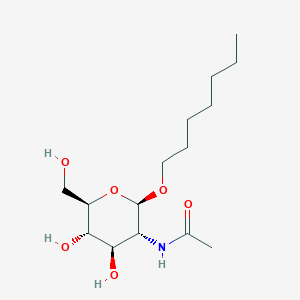
![2-Benzyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B40136.png)
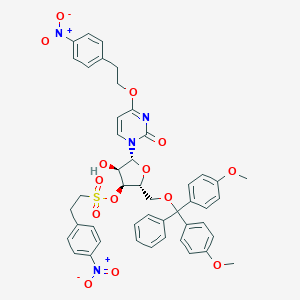

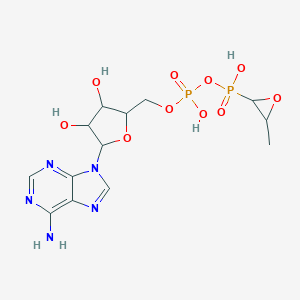
![[2-(2,5-Dimethoxyphenyl)-1-methyl-2-oxoethylidene]hydroxyammonium chloride](/img/structure/B40145.png)
![3-[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylpropanoic acid](/img/structure/B40148.png)


